molecular formula C14H14N2O2 B12921364 2-(4-Methylphenyl)ethyl pyrimidine-5-carboxylate

2-(4-Methylphenyl)ethyl pyrimidine-5-carboxylate

Cat. No.: B12921364
M. Wt: 242.27 g/mol
InChI Key: RYGWYYVEDKUFTA-UHFFFAOYSA-N
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Description

2-(4-Methylphenyl)ethyl pyrimidine-5-carboxylate is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylphenyl)ethyl pyrimidine-5-carboxylate typically involves the reaction of substituted aldehydes, ethyl acetoacetate, and urea in the presence of a catalyst. The reaction is carried out in ethanol and heated to reflux for several hours. The resulting product is then purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylphenyl)ethyl pyrimidine-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-(4-Methylphenyl)ethyl pyrimidine-5-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including neuroprotection and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(4-Methylphenyl)ethyl pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the NF-kB inflammatory pathway, which is involved in various inflammatory and immune responses. Additionally, it may exert its effects through the inhibition of endoplasmic reticulum stress and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Methylphenyl)ethyl pyrimidine-5-carboxylate stands out due to its unique combination of chemical structure and biological activities.

Properties

Molecular Formula

C14H14N2O2

Molecular Weight

242.27 g/mol

IUPAC Name

2-(4-methylphenyl)ethyl pyrimidine-5-carboxylate

InChI

InChI=1S/C14H14N2O2/c1-11-2-4-12(5-3-11)6-7-18-14(17)13-8-15-10-16-9-13/h2-5,8-10H,6-7H2,1H3

InChI Key

RYGWYYVEDKUFTA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CCOC(=O)C2=CN=CN=C2

Origin of Product

United States

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